5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine - 935534-47-7

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine

Catalog Number: EVT-1808295
CAS Number: 935534-47-7
Molecular Formula: C5H3BrF3N3
Molecular Weight: 242 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, the synthesis of 5-Bromo-3-(5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)pyridine-2-Amine starts with 2-aminonicotinic acid and involves bromination, amidation, and cyclization reactions []. Similarly, several papers describe the synthesis of pyrimidine derivatives involving reactions with halogenated starting materials and various coupling reactions, like the Suzuki-Miyaura cross-coupling [].

Molecular Structure Analysis

Several papers present detailed structural analyses of related pyrimidine derivatives, including bond lengths, bond angles, and dihedral angles between different ring systems [, , , , , , , , ]. These analyses provide valuable insights into the conformation and spatial arrangement of atoms within the molecule, which can be extrapolated to understand the structural characteristics of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine.

Chemical Reactions Analysis

The provided papers describe various reactions involving pyrimidine derivatives, including N-alkylation, O-alkylation, cyclocondensation, and coupling reactions [, , , , ]. These examples provide insights into the potential chemical transformations achievable with 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine.

Mechanism of Action

For example, some pyrimidine-based compounds exhibit potent inhibitory activity against kinases like CHK1 [], CDK4 [], Aurora A and B [], and casein kinase 1 delta []. These kinases are crucial regulators of cell cycle progression and signaling pathways, making them attractive targets for developing anticancer and other therapeutic agents.

Applications
  • Drug Discovery: This compound can be used as a starting material or building block for synthesizing novel pharmaceuticals targeting various diseases. Its potential applications include developing anticancer agents [, , , ], anti-inflammatory agents [], and treatments for neurodegenerative disorders [].

N-(4-((4-chlorobenzyl)oxy)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine

    Compound Description: This compound features a 4-(trifluoromethyl)pyrimidin-2-amine core, similar to the target compound. It was synthesized and characterized using various techniques including NMR, MS, HRMS, and X-ray diffraction. [] The research primarily focused on its crystal structure and theoretical properties. []

[4-(4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-yl)pyrimidine-2-amine] (JNJ-2482272)

    Compound Description: JNJ-2482272, under investigation as an anti-inflammatory agent, contains a pyrimidine-2-amine moiety. [] Research revealed its potent aryl hydrocarbon receptor (AhR) activation and CYP1A autoinducer properties, leading to its near-complete loss of exposure after repeated administration in rats. []

4-(Trifluoromethyl)pyrimidin-2(1H)-ones

    Compound Description: This class of compounds, specifically those unsubstituted at the 6-position, exhibits interesting reactivity with acetone in the presence of organocatalysts. [] Depending on the reaction conditions and the catalyst used, these compounds can undergo addition reactions at either the C=N or C=C bond. []

5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile (6c)

    Compound Description: Compound 6c is a potent and orally bioavailable CHK1 inhibitor. [] It exhibits significant antiproliferative effects in vitro and in vivo, including synergistic activity with gemcitabine in various cancer cell lines. []

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

    Compound Description: NPPA is investigated as a potential template for drug design against Chronic Myelogenous Leukemia (CML). [, ] Its crystal structure, spectroscopic and electronic properties have been studied in detail. [, ] Docking studies suggest its potential interaction with kinase enzymes, crucial for CML inhibition. [, ]

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309, Bimiralisib)

    Compound Description: PQR309 (Bimiralisib) acts as a potent pan-class I PI3K inhibitor, also targeting mTOR kinase at higher concentrations. [] This orally available compound readily crosses the blood-brain barrier and displays promising pharmacokinetic parameters. [] PQR309 shows efficacy in inhibiting tumor cell proliferation both in vitro and in vivo. []

5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine

    Compound Description: This compound is a thiazole derivative characterized by X-ray crystallography, revealing a specific conformation and intermolecular interactions. []

5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7)

    Compound Description: U7 is a pyrimidine derivative exhibiting broad-spectrum insecticidal and fungicidal activities. [] It shows potent insecticidal activity against Mythimna separata and significant fungicidal activity against Pseudoperonospora cubensis. []

5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U8)

    Compound Description: Similar to U7, U8 is a pyrimidine derivative with broad-spectrum insecticidal and fungicidal activities. [] It displays potent activity against Mythimna separata and Pseudoperonospora cubensis. []

N-((Diphenylphosphine)methyl)pyrimidin-2-amine (1)

    Compound Description: Compound 1 is a pyrimidine-based phosphine ligand used to synthesize various Cu(I), Ag(I), and Au(I) complexes. [] The structural features of these complexes vary depending on factors such as the metal-to-ligand ratio, reaction conditions, and the specific metal halide used. []

5-Bromo-4-oxa-2,9-diaza-1(2,4)-pyrimidine-3(1,3)-benzenacyclononaphane (2)

3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol (3)

    Compound Description: This compound is proposed as a structural isomer of compound 2, formed during a Mitsunobu-mediated macroether cyclisation. [] It was synthesized and characterized using 1H, 13C-NMR and LC-MS. []

5-Bromo-O4-methyl-1-(beta-D-arabinofuranosyl)pyrimidin-2(1H)-one derivatives

    Compound Description: These are nucleoside derivatives synthesized via selective oxyfunctionalization of corresponding 4-thionucleosides. [] They were evaluated for their cytotoxicity and antiviral activity against parainfluenza 1 (Sendai virus). []

5-(((1H-indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (ITP-2)

    Compound Description: ITP-2 represents a novel hERG channel activator. [] Compounds activating hERG channels hold potential in treating acquired and congenital long QT syndrome. []

5-Bromo-3-(5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)pyridine-2-Amine

    Compound Description: This compound features a pyridine ring instead of a pyrimidine ring and incorporates a 1,3,4-oxadiazole moiety. []

Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides

    Compound Description: This class of compounds exhibits potent and orally bioavailable TGR5 (GPBAR1) agonist activity. [] Activation of TGR5 is associated with potential therapeutic benefits in diabetes, metabolic syndrome, and autoimmune diseases. []

6,6'-(1,4-phenylene)bis(4-(4-bromophenyl)pyrimidin-2-amine) derivatives

    Compound Description: This series of bis-pyrimidine derivatives was synthesized and evaluated for their antimicrobial and anticancer activities. [] Some compounds displayed potent antimicrobial activity against various bacterial and fungal species, while others exhibited promising antiproliferative potential against human colorectal carcinoma cells. []

N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives

    Compound Description: This class of compounds exhibits potent aurora kinase inhibitory activity. [] These compounds act as cytotoxic agents against various cancer cell lines, suppress mitotic histone H3 phosphorylation, and induce aberrant mitotic phenotypes. []

(R)-S-Cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394)

    Compound Description: BAY 1000394 is a potent pan-CDK inhibitor currently under investigation in phase I clinical trials. [, , , ] This compound demonstrates potent inhibitory activity against multiple CDK isoforms and shows promising antitumor activity in preclinical models. []

N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives

    Compound Description: This series of compounds represents selective JAK2 inhibitors. [] They exhibit potent activity against JAK2 kinase and inhibit the phosphorylation of JAK2 and its downstream signaling pathway. []

1-Substituted 4-Amino-2-(trifluoromethyl)-1H-pyrroles

    Compound Description: These compounds are synthesized through the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines. []

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-3′,3′,4′,7′-tetramethyl-2′,3′-dihydrospiro[fluorene-9,1′-indene]-2-amine

    Compound Description: This complex triarylamine serves as a hole transport material for organic solar cells. []

3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives

    Compound Description: This class of compounds is synthesized via a Suzuki-Miyaura cross-coupling reaction, targeting the C3 position of 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one. [] Some derivatives exhibit micromolar IC50 values against monoamine oxidase B, making them of interest in the field of neurodegenerative disorders. []

(R)-S-Cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide

    Compound Description: This compound, structurally similar to BAY 1000394, is being investigated for its potential in treating specific tumors. [, , ]

N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues

    Compound Description: This series of 2/6-aryl/heteroaryl substituted analogues were synthesized from dichloropyrimidines through a cost-effective process involving initial substitution followed by Suzuki coupling. []

N-(2-methylpyridyl-5-nitro-3-)-4-(3-pyridinyl)pyrimidin-2-amine

    Compound Description: This compound's synthesis utilizes a "one-pot" method, minimizing organic solvent use and environmental impact. []

Six novel pyrimidin-2-yl-substituted triaryltriazoles

    Compound Description: These six compounds, each bearing a different substituent (methoxy, methyl, H, bromo, chloro, or fluoro) at the para position of the phenyl ring, were synthesized and their structures characterized, including single-crystal X-ray diffraction for five of them. [] These compounds exhibit interesting intermolecular interactions, including hydrogen bonding and π-π stacking, influencing their crystal packing. []

3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP)

    Compound Description: NFCP acts as a novel fluorigenic label for derivatizing biogenic amines (BAs) in HPLC analysis. [] The resulting derivatives are highly fluorescent, allowing sensitive detection and quantification of BAs. []

5-(4-(halogenalkoxy)phenyl)pyrimidin-2-amine derivatives

    Compound Description: This class of compounds exhibits inhibitory activity against kinases such as c-kit, PDGFRα, and PDGFRβ. [] The patent highlights their potential as pharmaceutical agents, particularly as isomers or pharmaceutically acceptable salts. []

N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine compounds

    Compound Description: This class of compounds serves as intermediates in the synthesis of 2-(2,4,5-substituted phenylamino) pyrimidine compounds. []

4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine

    Compound Description: This compound is a thiazole-pyrimidine derivative structurally characterized by X-ray crystallography, revealing its conformation and intermolecular interactions. []

4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine

    Compound Description: This compound is another thiazole-pyrimidine derivative structurally characterized by X-ray crystallography, highlighting its conformation and crystal packing interactions. []

5-(1,3-benzoxazol-2-yl)-4-(pyridin-4-yl)pyrimidin-2-amine

    Compound Description: This compound acts as a casein kinase 1 delta (CK1d) inhibitor. [] Inhibitors of CK1d are of interest in treating neurodegenerative disorders such as Alzheimer's disease. []

N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine

    Compound Description: This compound is a thiazole-pyrimidine derivative characterized by X-ray crystallography, revealing the presence of two independent molecules in its asymmetric unit and weak intermolecular interactions influencing its crystal packing. []

5-Bromo-3-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-7-methyl-1H-indol-4-amine

    Compound Description: This compound serves as a ligand for complement factor B (FB). [] Inhibiting FB is a therapeutic strategy for treating diseases involving the alternative pathway of the complement system. []

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (37d)

    Compound Description: Compound 37d is a potent, orally active cyclin-dependent kinase (CDK) inhibitor. [] It exhibits inhibitory activity against CDKs 1, 2, 4, 8, and 9, demonstrating antitumor efficacy in multiple hematological malignancy mice xenograft models. []

5-Bromo-3-(indan-1-yloxy)pyridin-2-amine

    Compound Description: This compound is a pyridine derivative characterized by X-ray crystallography, revealing a specific conformation and the formation of dimers through intermolecular N—H⋯N hydrogen bonds. []

Abemaciclib analogs

    Compound Description: This group of compounds comprises analogs of abemaciclib, a known CDK4 inhibitor used in breast cancer therapy. [] Molecular modeling studies were employed to explore the structure-activity relationship of these analogs and design potent CDK4 inhibitors. []

5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines

    Compound Description: This series of oxadiazole derivatives was synthesized and evaluated for anticancer and antioxidant activities. [] Some compounds exhibited significant anticancer activity against various cancer cell lines, while others showed promising antioxidant activity. []

5-[2-(methylthio)ethoxy]pyrimidin-2-amine

    Compound Description: This compound is highlighted for its potential use as a pharmaceutical, agricultural chemical, or reagent in various industrial applications. []

    Compound Description: These complexes were synthesized and characterized using various spectroscopic techniques. [] The ligands and complexes were evaluated for their antimicrobial and antioxidant properties. []

(Pentane-2,4-dionato-κ2O,O')(pyridin-2-amine-κN1)copper(II) and (pentane-2,4-dionato-κ2O,O')(pyrimidin-2-amine-κN1)copper(II)

    Compound Description: These two copper(II) complexes, incorporating either pyridin-2-amine or pyrimidin-2-amine ligands, demonstrate that Schiff base formation did not occur during their preparation. [] Structural analysis revealed square-pyramidal coordination around the Cu(II) atom and the presence of intramolecular hydrogen bonding in both complexes. []

Properties

CAS Number

935534-47-7

Product Name

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine

IUPAC Name

5-bromo-4-(trifluoromethyl)pyrimidin-2-amine

Molecular Formula

C5H3BrF3N3

Molecular Weight

242 g/mol

InChI

InChI=1S/C5H3BrF3N3/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H,(H2,10,11,12)

InChI Key

FAMGPURZLOTOKD-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=N1)N)C(F)(F)F)Br

Canonical SMILES

C1=C(C(=NC(=N1)N)C(F)(F)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.